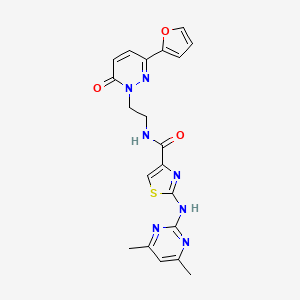![molecular formula C24H24ClN5O4S B2501119 2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 892305-43-0](/img/structure/B2501119.png)
2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O4S and its molecular weight is 514. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Evaluation
Research has focused on the synthesis of novel heterocyclic compounds, which are crucial in the development of new therapeutic agents. The versatility of pyrazolo[3,4-d]pyrimidin-5-yl derivatives, akin to the compound , has been explored in various studies to synthesize compounds with potential biological activities.
Synthesis Techniques : Studies have demonstrated the synthesis of heterocyclic compounds utilizing activated nitriles and exploring the reactivity of such compounds with different electrophilic and nucleophilic reagents. These synthetic routes are pivotal in creating novel compounds with potential biological applications, including antimicrobial and anticancer activities (Elian, Abdelhafiz, & abdelreheim, 2014).
Anticancer and Anti-Inflammatory Properties : Another strand of research has focused on evaluating the synthesized pyrazolo[3,4-d]pyrimidin-5-yl derivatives for their anticancer and anti-inflammatory properties. This includes the synthesis of compounds with modifications aiming to enhance their biological activity and specificity towards certain cancer cell lines or inflammatory conditions. Novel synthetic routes and the biological evaluation of these compounds underline the potential of such heterocyclic compounds in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial Activity : The antimicrobial properties of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-5-yl moiety have also been a significant area of research. These studies involve the synthesis and testing of various derivatives for their effectiveness against a range of microbial pathogens, indicating the compound's utility in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal and Antibacterial Potential : Innovative approaches have also been employed to evaluate the insecticidal and antibacterial potential of heterocycles derived from this compound. Such studies contribute to the exploration of new pesticides and antibacterial agents, expanding the compound's application beyond medicinal chemistry to agricultural science (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propiedades
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4S/c1-4-29-13-18-22(28-29)23(32)30(12-15-5-7-16(25)8-6-15)24(27-18)35-14-21(31)26-17-9-10-19(33-2)20(11-17)34-3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUJQJJXIMJWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)


![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)



![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)
![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)

![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)